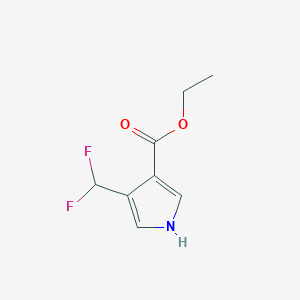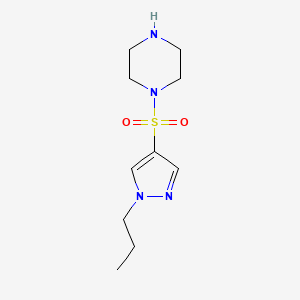
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of a difluoromethyl group into a pyrrole ring. One common method is the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, alcohols, and substituted pyrrole carboxylates .
Applications De Recherche Scientifique
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(chloromethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and hydrogen-bonding ability. These properties make it a valuable compound in the design of molecules with enhanced biological activity and stability .
Propriétés
Formule moléculaire |
C8H9F2NO2 |
|---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h3-4,7,11H,2H2,1H3 |
Clé InChI |
LDZLDUKBPBJSRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)





![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)




